molecular formula C21H24ClNO6S B1419557 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester CAS No. 247237-43-0

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Cat. No.: B1419557
CAS No.: 247237-43-0
M. Wt: 453.9 g/mol
InChI Key: RKGRONRGTDUQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is a scientifically validated inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in the regulation of calcium homeostasis in various cell types. Its dysregulation is associated with pathological conditions, particularly in the cardiovascular and renal systems. This compound has been specifically disclosed for the treatment and/or prophylaxis of diseases mediated by TRPC6, including heart failure, diastolic heart failure, and chronic kidney disease . The mechanism of action involves the direct blockade of the TRPC6 channel, thereby reducing abnormal calcium influx that can drive disease progression, such as in cardiac hypertrophy and podocyte injury in the kidneys. Its research value lies in its utility as a precise pharmacological tool for elucidating the pathophysiological roles of TRPC6, enabling the investigation of signaling pathways and the evaluation of TRPC6 as a therapeutic target in preclinical models.

Properties

IUPAC Name

methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO6S/c1-4-29-20(24)6-5-13-23(30(26,27)17-10-7-15(2)8-11-17)19-12-9-16(22)14-18(19)21(25)28-3/h7-12,14H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGRONRGTDUQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C1=C(C=C(C=C1)Cl)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668241
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247237-43-0
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49MW47YHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Sulfonylated Intermediate

Step 1: Nucleophilic Aromatic Substitution

  • Reagents: 5-Chloro-2-aminobenzoic acid methyl ester (or its derivatives) and a suitable sulfonylating agent, such as p-toluenesulfonyl chloride.
  • Conditions: Typically performed in an aprotic solvent like pyridine or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~25–50°C).
  • Mechanism: The amino group on the benzoic ester reacts with p-toluenesulfonyl chloride, forming a sulfonyl amide linkage.

Research Data:
A patent describes the use of p-toluenesulfonyl chloride in DMF with potassium carbonate as base, heated to 80–120°C to facilitate sulfonylation, yielding the sulfonyl derivative with high purity.

Introduction of the Ethoxy-oxobutyl Side Chain

Step 2: Alkylation with Ethoxy-oxobutyl Derivatives

  • Reagents: Ethyl 4-bromo butyrate or ethyl 4-chloro butyrate, with the sulfonylated intermediate.
  • Conditions: Reactions are carried out in dimethylformamide (DMF) with potassium carbonate or sodium hydride as base, at temperatures around 80–120°C.
  • Mechanism: Nucleophilic substitution where the amino group or sulfonyl nitrogen attacks the electrophilic carbon in the alkyl halide, forming a carbon-nitrogen bond.

Research Data:
A synthesis example reports heating the mixture at 120°C for 2 hours, followed by pouring into water, filtration, and drying, resulting in the desired side-chain attachment.

Chlorination and Esterification

Step 3: Chlorination

  • Reagents: Thionyl chloride or phosphorus trichloride, used to introduce the chloro substituent at the appropriate aromatic position.
  • Conditions: Reactions are performed under reflux in inert solvents like dichloromethane, with controlled temperature to prevent over-chlorination.
  • Outcome: The aromatic ring is selectively chlorinated at position 2, guided by directing effects of existing substituents.

Step 4: Methylation

  • Reagents: Methyl iodide or dimethyl sulfate, in the presence of a base such as potassium carbonate.
  • Conditions: Conducted in acetone or DMF at room temperature or mild heating.
  • Outcome: Formation of the methyl ester group, completing the synthesis.

Alternative Synthesis Pathways

Research indicates alternative routes involving different protecting groups and reagents, such as:

Data Summary Table

Step Reagents Solvent Conditions Yield Notes
1 p-Toluenesulfonyl chloride, potassium carbonate DMF 80–120°C, 2–4 hours ~85% Sulfonylation of amino group
2 Ethyl 4-bromo butyrate, potassium carbonate DMF 80–120°C, 2 hours ~78% Side-chain attachment
3 Thionyl chloride Dichloromethane Reflux, 1–2 hours Variable Aromatic chlorination
4 Methyl iodide, potassium carbonate Acetone Room temp, 24 hours ~90% Ester formation

Notes on Reaction Optimization and Purification

  • Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress.
  • Purification: Crude products are purified via recrystallization, chromatography, or filtration.
  • Yield Optimization: Excess reagents, controlled temperature, and inert atmospheres improve yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Carbonate (K2CO3): Used as a base in substitution reactions.

    Dimethylformamide (DMF): Common solvent for reactions involving this compound.

    Acids and Bases: Used for hydrolysis reactions.

Major Products

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is primarily related to its role as an intermediate in the synthesis of Tolvaptan. Tolvaptan acts as a selective vasopressin V2 receptor antagonist, which leads to an increase in the excretion of free water, resulting in an increase in serum sodium concentration . The compound itself does not have a direct mechanism of action but is crucial in the production of Tolvaptan .

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic acid methyl ester core : Provides ester functionality critical for solubility and reactivity.
  • Sulfonamide group : Enhances biological activity and stability, common in pharmaceuticals and agrochemicals.
  • 4-Ethoxy-4-oxobutyl chain : Introduces steric bulk and modulates lipophilicity.

Applications :
Primarily used in industrial and scientific research, this compound serves as an intermediate in organic synthesis, particularly in the development of surfactants and specialty chemicals .

Structural Analogues
Table 1: Structural Comparison of Benzoic Acid Derivatives
Compound Name Core Structure Substituents CAS Number Key Differences
Target Compound Benzoic acid methyl ester 5-Cl, sulfonamide, 4-ethoxy-4-oxobutyl 247237-43-0 Unique ethoxy-oxobutyl chain
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester Benzoic acid methyl ester 5-Cl, sulfonamide Not provided Lacks ethoxy-oxobutyl group
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate Benzoic acid methyl ester 5-Cl, nitrobenzyl carbamate 21456-13-3 Nitrobenzyl carbamate instead of sulfonamide
Metsulfuron-methyl Benzoic acid methyl ester Sulfonylurea bridge 74223-64-6 Urea linkage instead of sulfonamide

Key Observations :

  • The target compound distinguishes itself through its 4-ethoxy-4-oxobutyl chain , which enhances lipophilicity compared to simpler sulfonamide derivatives .
  • Metsulfuron-methyl (a sulfonylurea herbicide) shares the methyl ester and sulfonyl group but replaces the sulfonamide with a urea bridge, altering its biological target specificity .

Key Observations :

  • The target compound’s synthesis involves two-step functionalization (sulfonylation and alkylation), whereas sulfonylurea derivatives like ethametsulfuron-methyl require coupling with triazine intermediates .
Table 3: Functional Comparison
Compound Industrial Use Biological Activity Toxicity Data
Target Compound Surfactant intermediate, research Not explicitly reported Limited data; handled with PPE
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives Pharmaceutical intermediate Anticancer activity (IC₅₀: 1–10 µM) Moderate cytotoxicity
Metsulfuron-methyl Herbicide Acetolactate synthase inhibition Low mammalian toxicity (LD₅₀ > 5000 mg/kg)

Key Observations :

  • The target compound’s lack of reported biological activity contrasts with structurally related sulfonamide and sulfonylurea derivatives, which exhibit pesticidal or anticancer effects .

Biological Activity

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester (CAS No. 247237-43-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H24ClNO6S
Molecular Weight453.94 g/mol
Boiling Point580.4 ± 60.0 °C
Density1.30 g/cm³
pKa-4.31 ± 0.50

These properties suggest that the compound may have unique interactions within biological systems, influencing its activity.

Research indicates that the biological activity of this compound may be linked to its structural analogs and functional groups. The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases, which could contribute to its pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA) have shown significant inhibitory effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 3.0 µM to 10 µM, indicating potent antiproliferative effects.
  • A549 (lung cancer) : Certain derivatives demonstrated IC50 values as low as 5.85 µM, suggesting comparable efficacy to established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound's anti-inflammatory properties may stem from its ability to inhibit histone deacetylases (HDACs). In vitro assays revealed IC50 values of approximately 95 nM against HDAC1, indicating a strong potential for modulating inflammatory responses .

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibition capabilities. It has been noted for inhibiting various enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic outcomes.

Case Studies

  • In Vitro Studies : A study evaluating the activity of similar compounds against AChE (acetylcholinesterase) showed promising results with IC50 values significantly lower than standard drugs like donepezil .
  • Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in cancer proliferation pathways, supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between intermediates like 4-amino-5-chloro-2-methoxybenzoic acid and glycine derivatives, followed by catalytic hydrogenation for deprotection . Optimizing yields requires precise control of reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography to isolate the sulfonamide-linked product .

Q. Which analytical techniques are most effective for characterizing purity and structure?

Key methods include:

  • NMR spectroscopy for confirming functional groups and regioselectivity .
  • HPLC with UV detection to assess purity, particularly to identify sulfonamide byproducts .
  • Single-crystal X-ray diffraction for resolving three-dimensional conformation, as demonstrated in benzothiazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate dual receptor antagonism (e.g., dopamine D2 and serotonin 5-HT3)?

Use radioligand binding assays with labeled receptor substrates (e.g., [³H]spiperone for D2 receptors) to measure competitive displacement. Functional assays (e.g., serotonin-induced ileum contraction) validate antagonism. Cross-validate results using molecular docking simulations to predict binding affinities .

Q. What methodologies assess the environmental fate and transformation products of this compound?

Conduct long-term abiotic/biotic degradation studies under controlled conditions (pH, UV exposure) to identify metabolites. Use LC-MS/MS to track transformation pathways and quantify persistence in soil/water systems. Ecological risk assessments should incorporate toxicity thresholds for identified metabolites .

Q. What strategies address solubility challenges in pharmacological formulations?

  • Prodrug derivatization : Introduce ester or amide groups to enhance lipophilicity .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility for in vivo studies .

Q. How should contradictions between in vitro binding data and in vivo efficacy be resolved?

Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS plasma profiling. Check for active metabolites interfering with receptor binding. Adjust dosing regimens in animal models to account for metabolic clearance disparities .

Q. What crystallographic methods determine the compound’s conformation?

Single-crystal X-ray diffraction at 273 K resolves bond lengths and dihedral angles. Refinement with software like SHELXL achieves R-factors <0.08, critical for confirming stereochemistry and intermolecular interactions .

Q. How do impurity profiles influence biological activity interpretation?

HPLC-MS identifies sulfonamide byproducts (e.g., unreacted 4-methylphenylsulfonyl chloride). Compare impurity-laden batches with purified samples in cytotoxicity assays to isolate confounding effects. Establish acceptance thresholds (<0.5% impurities) for reproducible activity .

Q. What experimental designs evaluate anticancer activity in structural derivatives?

Use dose-response studies in cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate mechanisms via apoptosis assays (Annexin V/PI staining). For in vivo models, employ randomized block designs to control for tumor heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.